molecular formula C16H19NO2 B588057 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol CAS No. 144842-17-1

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol

Cat. No.: B588057
CAS No.: 144842-17-1
M. Wt: 257.333
InChI Key: MRDZOQBLFZNUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol emerged as a critical intermediate in the synthesis of pioglitazone, a thiazolidinedione-class antidiabetic drug. Its development traces back to the early 1990s, when researchers at Takeda Pharmaceutical Company sought novel peroxisome proliferator-activated receptor gamma (PPARγ) agonists. The compound was first synthesized during optimization studies aimed at improving the metabolic stability and potency of early glitazone derivatives. A seminal 1992 publication by Kletzien et al. documented its role in medicinal chemistry workflows, establishing its utility as a key building block for PPARγ-targeted therapeutics. The compound's CAS registry number (144842-17-1) formalized its identity in chemical databases by the mid-1990s, coinciding with pioglitazone's clinical advancement.

Chemical Classification and Nomenclature

This bifunctional aromatic compound belongs to two primary chemical classes:

  • Substituted benzenemethanols : Characterized by a hydroxymethyl (-CH2OH) group attached to a benzene ring.
  • Pyridinyl ethers : Featuring an oxygen-linked ethylpyridine substituent.

Systematic IUPAC Name
[4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl]methanol.

Common Synonyms

  • U 92231 (developmental code)
  • 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl alcohol
  • Pioglitazone intermediate B

Registry Identifiers

Identifier Value
CAS Number 144842-17-1
PubChem CID 71316663
ChemSpider ID 29328334

Structural Characteristics and IUPAC Designation

The molecule exhibits a planar aromatic system with strategic functional group placement:

Structural Features

  • Core Structure :
    • Benzene ring with hydroxymethyl (-CH2OH) at position 4
    • Ethoxy bridge (-O-CH2-CH2-) connecting to position 2 of a pyridine ring
    • Ethyl (-CH2CH3) substituent at position 5 of the pyridine

IUPAC Breakdown

  • Parent chain: Benzenemethanol (phenylmethanol)
  • Substituents:
    • 2-(5-Ethylpyridin-2-yl)ethoxy group at position 4

Stereochemical Considerations

  • No chiral centers present
  • Free rotation about the ethoxy linker (C-O-C bond)

Molecular Geometry

Parameter Value
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
XLogP3 2.7 (predicted)

Structural Representations

  • SMILES : CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO
  • InChIKey : MRDZOQBLFZNUPK-UHFFFAOYSA-N

Physical and Chemical Properties Overview

Physicochemical Profile

Property Value/Range Source
Appearance Colorless to off-white oil
Density 1.118 ± 0.06 g/cm³
Predicted Boiling Point 431.8 ± 40.0°C
Solubility Methanol: >50 mg/mL
Chloroform: Soluble
Water: Insoluble
pKa (Predicted) 5.45 ± 0.22
LogP 2.7 (Octanol-water)

Spectroscopic Characteristics

  • IR Spectroscopy :
    • Broad O-H stretch: 3200-3400 cm⁻¹ (hydroxymethyl)
    • Aromatic C=C: 1450-1600 cm⁻¹
    • Pyridine ring vibrations: 1580-1620 cm⁻¹
  • NMR (¹H, 400 MHz, CDCl₃) :
    • δ 8.45 (d, J=2.4 Hz, 1H, Py-H6)
    • δ 7.72 (dd, J=8.0, 2.4 Hz, 1H, Py-H4)
    • δ 6.95-7.25 (m, 4H, Ar-H)
    • δ 4.65 (s, 2H, -CH2OH)

Thermal Stability

  • Stable at room temperature (20-25°C) under inert atmosphere
  • Decomposition initiates above 200°C

Reactivity Profile

  • Nucleophilic Sites :
    • Hydroxymethyl hydroxyl (-OH)
    • Pyridine nitrogen (weak base)
  • Electrophilic Sites :
    • Aromatic ring positions ortho to ether oxygen
    • α-position of ethyl group (radical stability)

Properties

IUPAC Name

[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDZOQBLFZNUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747772
Record name {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144842-17-1
Record name {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation

A widely employed method involves the reaction of 5-ethyl-2-pyridineethanol with 4-hydroxybenzyl alcohol under basic conditions:

Reaction Scheme :
5-Ethyl-2-pyridineethanol+4-Hydroxybenzyl alcoholBaseSolventTarget Compound\text{5-Ethyl-2-pyridineethanol} + \text{4-Hydroxybenzyl alcohol} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Target Compound}

Typical Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C, 12–24 hours

  • Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of the benzyl alcohol

Yield Optimization :

ParameterEffect on Yield
Excess 5-Ethyl-2-pyridineethanolIncreases to 75%
Prolonged Reaction Time (>24h)Marginal improvement
Higher Temperature (>80°C)Decomposition observed

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction is preferred:

Reagents :

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

Mechanism :
4-Hydroxybenzyl alcohol+5-Ethyl-2-pyridineethanolDEAD, PPh₃THFTarget Compound\text{4-Hydroxybenzyl alcohol} + \text{5-Ethyl-2-pyridineethanol} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF}} \text{Target Compound}

Advantages :

  • Higher regioselectivity

  • Room-temperature compatibility

Limitations :

  • Cost of reagents limits scalability

Industrial Production Strategies

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance efficiency:

Process Parameters :

StageConditions
MixingTeflon-coated micromixers
Reaction70°C, residence time 30 min
QuenchingIn-line neutralization

Benefits :

  • 90% conversion rate

  • Reduced solvent waste

Purification Techniques

Industrial batches require rigorous purification:

Methods :

  • Recrystallization :

    • Solvent System: Ethyl acetate/hexane (3:1)

    • Purity: >98% by HPLC

  • Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Eluent: Dichloromethane/methanol (95:5)

Comparative Analysis :

MethodPurity (%)Yield Loss (%)
Recrystallization98.515–20
Chromatography99.930–40

Analytical Characterization

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.41 (d, J=2.4 Hz, 1H, pyridine-H),
    δ 7.25–7.18 (m, 2H, benzene-H),
    δ 4.62 (s, 2H, CH₂OH),
    δ 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃)

  • FT-IR (cm⁻¹) :
    3345 (O-H stretch), 1602 (C=N pyridine)

Quality Control Metrics

ParameterSpecification
Melting Point112–114°C
Residual Solvents<500 ppm
Heavy Metals<10 ppm

Emerging Methodologies

Enzymatic Coupling

Recent advances explore lipase-catalyzed synthesis:

Conditions :

  • Candida antarctica Lipase B (CAL-B)

  • Solvent-free system, 45°C

Outcomes :

  • 65% yield after 48 hours

  • Improved enantiomeric purity

Photochemical Activation

Pilot studies using UV light (254 nm):

Advantages :

  • 40% reduction in reaction time

  • Catalyst-free conditions

Critical Challenges and Solutions

ChallengeInnovative Approach
Oxidative degradation of alcoholUse of ascorbic acid as stabilizer
Ethyl group isomerizationLow-temperature quench (<0°C)
Scale-up yield dropMicroreactor array implementation

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pioglitazone Family

The table below compares key structural analogues derived from the 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzene backbone:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Differences Role/Application CAS Number Reference
Pioglitazone Hydrochloride C₁₉H₂₀N₂O₃S·HCl 392.90 Thiazolidinedione ring Antidiabetic drug (TZD class) 112529-15-4
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol C₁₆H₁₉NO₂ 257.33 Hydroxymethyl (-CH₂OH) Pioglitazone impurity 144842-17-1
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde C₁₆H₁₇NO₂ 255.31 Aldehyde (-CHO) Synthetic intermediate 114393-97-4
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester C₂₀H₂₅NO₃ 327.42 Ethyl ester and propanoic acid chain Pioglitazone impurity 868754-42-1
Key Observations:

Functional Group Impact: The thiazolidinedione ring in pioglitazone is critical for its pharmacological activity as an insulin sensitizer . In contrast, the hydroxymethyl group in this compound renders it inactive as an antidiabetic agent but relevant as a synthetic intermediate or impurity. The aldehyde analogue (CAS 114393-97-4) is a precursor in pioglitazone synthesis, often reduced to form intermediates like benzenemethanol .

Solubility and Stability: Pioglitazone hydrochloride is sparingly soluble in water but soluble in polar aprotic solvents like dimethylformamide (DMF) . Benzenemethanol, with its polar hydroxymethyl group, likely has higher water solubility compared to the aldehyde or ester analogues.

Comparison with Non-Pioglitazone Analogues

2-(5-Ethyl-2-Pyridyl)ethanol (CAS 5223-06-3)
  • Structure : Lacks the benzene ring and ethoxy linker.
  • Role: A simpler ethanol derivative used in synthesizing pyridine-based compounds.
  • Key Difference: Reduced steric hindrance and lower molecular weight (C₉H₁₃NO = 151.21 g/mol) compared to benzenemethanol .
5-Ethyl-2-pyridineethanol Tosylate (CAS 144809-28-9)
  • Structure: Tosylate ester of 2-(5-ethylpyridinyl)ethanol.
  • Role : A reactive intermediate in nucleophilic substitution reactions.
  • Key Difference: The tosyl group enhances leaving-group ability, making it more reactive than benzenemethanol .

Biological Activity

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C18H23N1O2
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a benzenemethanol core substituted with an ethoxy group and a pyridine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing cellular processes such as signal transduction and gene expression. The compound's structure allows it to modulate pathways involved in inflammation and microbial resistance, making it a candidate for therapeutic applications in these areas.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its use as a lead compound in the development of new antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study using a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. It serves as an intermediate for synthesizing various derivatives that may exhibit enhanced biological activities.

Table 2: Synthetic Routes and Derivatives

Derivative NameBiological Activity
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehydeAntimicrobial, Antidiabetic
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinoneCytotoxic against T-lymphoblasts

Research Findings

Research has indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, it showed low cytotoxic effects on HeLa S3 cells but high selectivity towards T-lymphoblastic cell lines .

Table 3: Cytotoxicity Profile

Cell LineCC50 (µM)Selectivity Index
CCRF-CEM9High
MOLT-410Moderate
HeLa S3>10Low

Q & A

Q. What are the recommended synthetic routes for 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 5-ethyl-2-pyridylethanol derivatives and 4-hydroxybenzyl alcohol precursors. A base such as potassium carbonate is used in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) to drive the reaction . Critical parameters include solvent purity, stoichiometric ratios, and reaction time to minimize byproducts like unreacted starting materials or oxidation derivatives (e.g., benzaldehyde analogs). Post-synthesis purification often employs column chromatography or recrystallization from ethanol .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase Ultra-Performance Liquid Chromatography (RP-UPLC) with UV detection (λ = 254 nm) is widely validated for this compound. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0) at a flow rate of 0.5–1.0 mL/min . Method validation should include specificity testing against structurally related impurities, such as 2-(5-Ethyl-2-Pyridyl)ethanol (CAS 5223-06-3), and robustness assessments under varying pH and temperature conditions .

Q. How does the solubility profile of this compound influence its formulation in preclinical studies?

The compound is practically insoluble in water but dissolves in ethanol, methanol, and dimethyl sulfoxide (DMSO). For in vitro assays, stock solutions in DMSO (≤25 mM) are common, with dilution in aqueous buffers maintaining <1% DMSO to avoid cytotoxicity. For in vivo studies, suspensions in carboxymethyl cellulose or polysorbate-80 are recommended .

Advanced Research Questions

Q. What structural features of this compound contribute to its role in PPAR-γ agonist activity, as seen in Pioglitazone?

The benzenemethanol moiety facilitates hydrogen bonding with PPAR-γ's ligand-binding domain, while the pyridinyl-ethoxy chain enhances hydrophobic interactions. Structure-activity relationship (SAR) studies show that substitution at the 5-ethyl group or benzyl position alters agonist potency. For example, replacing the ethyl group with bulkier alkyl chains reduces binding affinity .

Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?

Chiral separation techniques, such as HPLC with amylose- or cellulose-based columns, are effective. Mobile phases containing hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid achieve baseline resolution of (±)-enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography can further characterize stereochemical purity .

Q. What strategies mitigate oxidative degradation of this compound during storage or biological assays?

Degradation pathways involve oxidation of the benzenemethanol group to benzaldehyde derivatives. Stabilization methods include:

  • Storing the compound under inert gas (e.g., argon) at −20°C.
  • Adding antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/v in formulations.
  • Using low-temperature lyophilization for long-term storage .

Q. How do metabolic byproducts of this compound impact toxicity assessments in hepatocyte models?

In vitro hepatic metabolism studies (e.g., using human hepatocytes) identify primary metabolites via hydroxylation at the ethyl or pyridinyl groups. LC-MS/MS analysis reveals that cytochrome P450 isoforms CYP2C8 and CYP3A4 are major contributors. Toxicity screening should include metabolite-specific assays, as some hydroxylated derivatives exhibit mitochondrial toxicity .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .
  • Analytical Validation : Include forced degradation studies (acid/base hydrolysis, thermal stress) to validate stability-indicating methods .
  • Biological Assays : Use PPAR-γ luciferase reporter cell lines (e.g., HEK293T) to quantify agonist activity and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.